[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid
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Overview
Description
[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid: is an organic compound with the molecular formula C15H22O4. It belongs to the class of phenoxyacetic acid derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid typically involves the reaction of 2,6-dimethylphenol with butyl bromide in the presence of a base to form the butoxymethyl derivative. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products:
Oxidation: Phenolic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acids.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a plant growth regulator.
- Studied for its effects on cellular processes and enzyme activities.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Used in the development of drug delivery systems.
Industry:
- Utilized in the formulation of herbicides and pesticides.
- Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, as a plant growth regulator, it may influence the expression of genes involved in growth and development pathways.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different substituents.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar phenoxyacetic acid backbone.
Uniqueness:
- The presence of the butoxymethyl group in [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid imparts unique physicochemical properties, such as increased lipophilicity and altered reactivity.
- Its specific substitution pattern allows for distinct interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
645403-84-5 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-[4-(butoxymethyl)-2,6-dimethylphenoxy]acetic acid |
InChI |
InChI=1S/C15H22O4/c1-4-5-6-18-9-13-7-11(2)15(12(3)8-13)19-10-14(16)17/h7-8H,4-6,9-10H2,1-3H3,(H,16,17) |
InChI Key |
KPVQBRKVOPRMRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC(=C(C(=C1)C)OCC(=O)O)C |
Origin of Product |
United States |
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